methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate
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Overview
Description
methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate: is an organic compound with the molecular formula C12H14N2O4S. This compound features a nitro group, a thiazinane ring, and a benzenecarboxylate ester, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate typically involves the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the thiazinane ring may interact with biological receptors. These interactions can lead to various biological effects, depending on the context and conditions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the thiazinane ring.
4-Nitro-m-toluic acid: Another related compound with a similar aromatic structure.
Uniqueness
methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate is unique due to the presence of the thiazinane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-nitro-4-thiomorpholin-4-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXAUMWDQTZGDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCSCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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